molecular formula C11H15BrN2 B1525248 5-bromo-N-cyclopentyl-4-methylpyridin-2-amine CAS No. 1220034-72-9

5-bromo-N-cyclopentyl-4-methylpyridin-2-amine

Cat. No.: B1525248
CAS No.: 1220034-72-9
M. Wt: 255.15 g/mol
InChI Key: GYOMQEHRSOLMLF-UHFFFAOYSA-N
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Description

5-bromo-N-cyclopentyl-4-methylpyridin-2-amine is a chemical compound with the molecular formula C11H15BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By targeting these kinases, the compound can influence cell proliferation and growth.

Mode of Action

5-Bromo-N-cyclopentyl-4-methyl-2-pyridinamine acts as a selective inhibitor of CDK4 and CDK6 . It binds to these kinases, preventing them from interacting with cyclin D, a protein required for their activation. This inhibition disrupts the cell cycle progression, leading to a halt in the G1 phase and preventing the cell from entering the S phase, where DNA replication occurs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclopentyl-4-methylpyridin-2-amine typically involves the bromination of N-cyclopentyl-4-methyl-2-pyridinamine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-cyclopentyl-4-methylpyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-bromo-N-cyclopentyl-4-methylpyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-cyclopentyl-4-methylpyridin-2-amine is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-cyclopentyl-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-8-6-11(13-7-10(8)12)14-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOMQEHRSOLMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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